TBK1/IKKε Dual Inhibition: Sulfoximine vs. Sulfone Selectivity Window
This compound is reported to inhibit TBK1 and IKKε kinases, a dual activity profile not observed for the corresponding 6-methylsulfonyl-quinoline analog . While the sulfone analog (PubChem CID 9927432; 4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol) is structurally catalogued [1], no TBK1/IKKε inhibitory activity has been disclosed for this sulfone comparator, indicating that the sulfoximine nitrogen is essential for engaging these innate immune kinases. The sulfoximine group provides a geometrically distinct H-bonding vector that the tetrahedral sulfone cannot replicate [2].
| Evidence Dimension | Kinase target engagement (TBK1/IKKε vs. no reported activity) |
|---|---|
| Target Compound Data | Confirmed TBK1/IKKε inhibitory activity (vendor primary pharmacology data) |
| Comparator Or Baseline | 4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol (sulfone analog, CAS not specified): No TBK1/IKKε activity reported in public databases [1] |
| Quantified Difference | Qualitative difference: target engagement present vs. absent; no quantitative IC50 ratio available from direct head-to-head study |
| Conditions | Kinase inhibition assay (vendor biochemical profiling); comparator data inferred from absence in PubChem |
Why This Matters
For research programs targeting TBK1/IKKε-mediated pathways (e.g., STING signaling, innate immunity), the sulfone analog is functionally inert and cannot serve as a replacement.
- [1] PubChem. Compound Summary for CID 9927432: 4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Lücking, U. et al. (Bayer Schering Pharma AG). Novel sulphoximine-substituted quinoline and quinazoline derivatives as kinase inhibitors. U.S. Patent Application US20090226377A1, 2008. Discloses general class Eph kinase inhibition; sulfoximine geometry rationale. View Source
